molecular formula C13H10ClN3 B11869445 N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine CAS No. 823806-66-2

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11869445
CAS No.: 823806-66-2
M. Wt: 243.69 g/mol
InChI Key: VKDCGXYIJYSLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an imidazo[1,2-A]pyridine core structure, which is fused with a pyridine ring and substituted with a 4-chlorophenyl group at the nitrogen atom. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation step followed by cyclization to form the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including inflammation and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: A parent compound with similar structural features.

    N-Phenylimidazo[1,2-A]pyridin-3-amine: A derivative with a phenyl group instead of a 4-chlorophenyl group.

    2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-A]pyridin-3-amine: A compound with a methylsulfonyl group at the phenyl ring.

Uniqueness

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This substitution enhances its biological activity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-A]Pyridine Derivatives

Imidazo[1,2-A]pyridine derivatives are known for their broad spectrum of biological activities. They have been studied for their potential in treating various conditions, including cancer, inflammation, and infectious diseases. The specific substitution patterns in compounds like this compound play a crucial role in determining their biological efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. This compound is known to inhibit certain enzymes by binding to their active sites, leading to reduced inflammation and slowed cancer cell growth. For example, studies have shown that imidazo[1,2-A]pyridine derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : It has shown potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a significant role in cancer progression . In vitro studies have indicated that this compound can reduce TNF-α levels effectively.
  • Anti-inflammatory Effects : As a COX-2 inhibitor, it demonstrates significant anti-inflammatory properties. Compounds in this class have been reported to have IC50 values as low as 0.07 µM against COX-2 .
  • Antiviral Properties : Some derivatives have been evaluated for their activity against HIV-1, showing promising results with selectivity indices greater than 800 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The presence of the 4-chlorophenyl group enhances its binding affinity to target enzymes and receptors. Various studies have explored the effects of different substituents on the imidazo[1,2-A]pyridine scaffold:

CompoundSubstituentBiological ActivityIC50 (µM)
14-ChlorophenylCOX-2 Inhibition0.07
2MethylTNF-α Inhibition0.19
3BromoAntiviral (HIV)0.18

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-A]pyridine derivatives:

  • Anti-TNF Activity : A study demonstrated that the derivative LASSBio-1749 (related to this compound) exhibited potent anti-TNF activity both in vitro and in vivo . This compound was more effective than previously known anti-inflammatory agents.
  • COX Inhibition : Research on a series of imidazo[1,2-A]pyridine compounds showed that modifications at the C-3 position significantly affected COX inhibition potency. The most potent compounds had selectivity indices exceeding 500 .
  • HIV Inhibition : A library of imidazo[1,2-A]pyridine derivatives was screened for anti-HIV activity, identifying several compounds with promising IC50 values against HIV reverse transcriptase .

Properties

CAS No.

823806-66-2

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H10ClN3/c14-10-4-6-11(7-5-10)16-13-9-15-12-3-1-2-8-17(12)13/h1-9,16H

InChI Key

VKDCGXYIJYSLKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.